molecular formula C14H13ClF3N5O B2879356 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2415499-34-0

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2879356
CAS No.: 2415499-34-0
M. Wt: 359.74
InChI Key: RVGFHOPFPPYLAB-UHFFFAOYSA-N
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Description

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a chloropyrimidinyl group and a trifluoromethyl group, making it a valuable candidate for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The chloropyrimidinyl group is introduced through a nucleophilic substitution reaction, while the trifluoromethyl group is added using a trifluoromethylation reaction. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while nucleophilic substitution can introduce various functional groups at the chloropyrimidinyl position .

Scientific Research Applications

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, making it a potential candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the chloropyrimidinyl group provides opportunities for further functionalization .

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O/c15-9-6-19-13(20-7-9)24-10-1-3-23(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGFHOPFPPYLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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